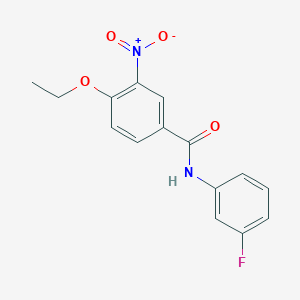![molecular formula C20H16FNO2 B5862082 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)
2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione, also known as FLB-457, is a potent and selective dopamine D2 receptor antagonist. It is widely used in scientific research to investigate the role of dopamine receptors in various neurological and psychiatric disorders.
作用機序
2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione acts as a competitive antagonist at dopamine D2 receptors, which are primarily located in the brain. By blocking the binding of dopamine to these receptors, 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione reduces the activity of dopamine neurons, resulting in a decrease in dopamine signaling. This mechanism of action is thought to be responsible for the therapeutic effects of 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione in various disorders.
Biochemical and Physiological Effects:
2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of dopamine in the striatum, a region of the brain involved in motor control and reward processing. It has also been shown to reduce the locomotor activity of animals and to impair their ability to learn and remember tasks.
実験室実験の利点と制限
One of the main advantages of 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione is its high potency and selectivity for dopamine D2 receptors, which makes it a valuable tool for investigating the role of these receptors in various disorders. However, one limitation of 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
将来の方向性
There are several future directions for research on 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione. One area of interest is the development of new drugs that target dopamine receptors with greater specificity and efficacy. Another area of interest is the investigation of the role of dopamine receptors in other disorders such as depression and anxiety. Additionally, more research is needed to understand the long-term effects of 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione on the brain and behavior.
合成法
The synthesis of 2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione involves the reaction of 3-fluoro-4-(1-pyrrolidinyl)benzaldehyde with indene-1,3-dione in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione is primarily used in scientific research to study the role of dopamine receptors in various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction. It is also used as a tool to investigate the mechanism of action of other drugs that target dopamine receptors.
特性
IUPAC Name |
2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-17-12-13(7-8-18(17)22-9-3-4-10-22)11-16-19(23)14-5-1-2-6-15(14)20(16)24/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWMOYAXYVLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)




![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)



![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5862055.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5862059.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5862061.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5862065.png)
